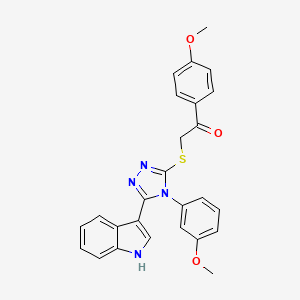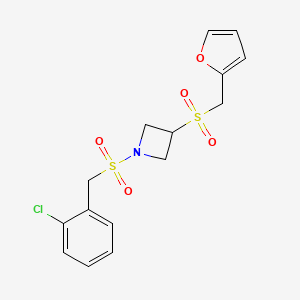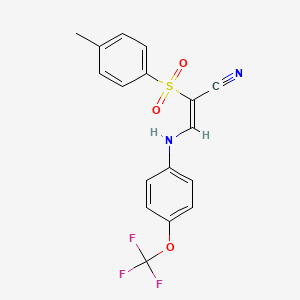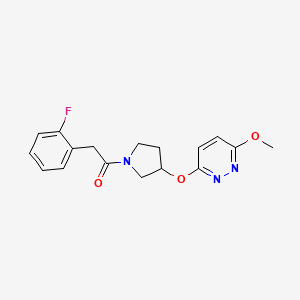
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorenyl and fluoren-9-ylidene derivatives involves intricate chemical processes, often utilizing sulfonamide-based protecting groups complementary to the well-known Fmoc group for peptide synthesis (Ishibashi, Kitamura, & Miyata, 2010). The synthesis approaches for these compounds are diverse, ranging from the Horner-Wadsworth-Emmons reactions to solid-phase syntheses for incorporating amino phosphonic acids into peptides, demonstrating the versatility and complexity of fluorenyl derivative chemistry.
Molecular Structure Analysis
The molecular structure of fluorenyl derivatives is characterized by the presence of a 9H-fluorene core, which is integral to their chemical identity and reactivity. X-ray crystallography and solution electrochemistry studies on similar molecules elucidate the interplay between electronic and structural properties, highlighting the significance of the fluorene core in determining the molecule's redox behavior and aromaticity in its oxidized states (Amriou et al., 2006).
Chemical Reactions and Properties
Fluorenyl derivatives participate in various chemical reactions, reflecting their rich chemistry. For instance, the introduction of the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols showcases the compound's versatility in synthetic organic chemistry (Soley & Taylor, 2019). These reactions are pivotal for the development of new pharmaceuticals and materials.
Physical Properties Analysis
The physical properties of N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide and its derivatives, such as solubility, melting point, and crystallinity, are essential for their application in material science and pharmaceuticals. For similar compounds, properties like solubility in organic solvents and water, thermal stability, and proton conductivity are crucial for their use in applications ranging from fuel cells to drug delivery systems (Guo et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents, define the compound's utility in chemical synthesis and applications. The synthesis and characterization of related compounds, such as polyethylene oxide drugs containing functional groups at different ends, demonstrate the chemical versatility and potential applications of fluorenyl derivatives in developing novel therapeutic agents (Chen, Huang, & Huang, 2000).
Wissenschaftliche Forschungsanwendungen
1. Applications in Polyimide Membrane Development
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide, along with similar compounds, has been studied for its application in the development of polyimide membranes. One study by Kumar et al. (2018) focused on creating sulfonated co-poly(ether imide)s containing various groups, including fluorenyl, for enhanced membrane properties in microbial fuel cells. These membranes exhibited high thermal and mechanical stability, and their performance in microbial fuel cells was found to be comparable to that of Nafion 117, a standard in the field (Kumar et al., 2018).
2. Role in Synthesis of Chiral Beta-Adrenoceptor Antagonists
In medicinal chemistry, compounds with a similar structure to N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide have been used in synthesizing chiral beta-adrenoceptor antagonists. Baldwin et al. (1982) described two synthetic approaches, one of which utilized a chiral three-carbon fragment closely related to the compound . This study highlighted its significance in developing drugs with specific receptor selectivity (Baldwin et al., 1982).
3. Utility in Protecting Group Chemistry
The compound and its derivatives have also been explored in the context of protecting group chemistry, which is crucial in peptide and protein synthesis. For instance, a study by Ishibashi et al. (2010) developed a sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), similar in function to the well-known Fmoc protecting group, demonstrating its effectiveness in phosphonamide formation without significant issues such as oxazaphospholine formation (Ishibashi et al., 2010).
4. Involvement in Sulfonamide Synthesis
Furthermore, this compound's structure has been pivotal in the synthesis of various sulfonamides. For example, Zhersh et al. (2018) synthesized cyclic saturated aminosulfonyl fluorides, demonstrating their stability and potential for protecting-group-free synthesis of sulfonamides, which are important in developing bioactive compounds (Zhersh et al., 2018).
Eigenschaften
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(3-methylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)12-13-24(29(3,26)27)14-17(25)15-28-23-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,25H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOKNCTYLPMWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)
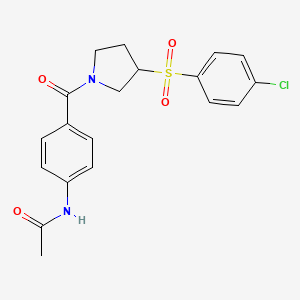
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)
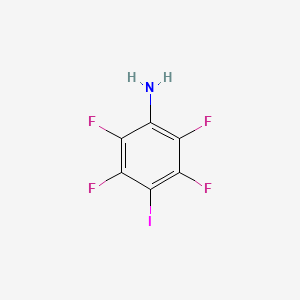
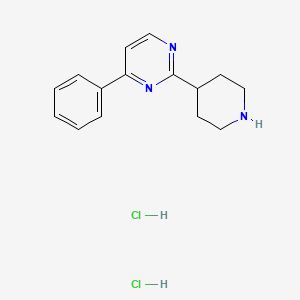
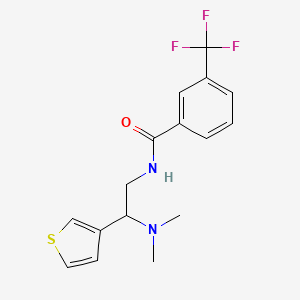
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)

